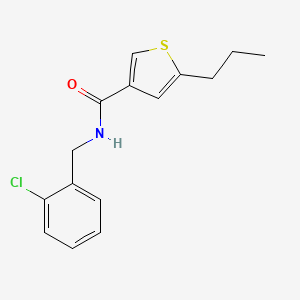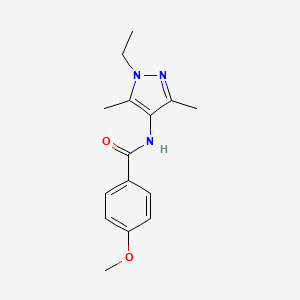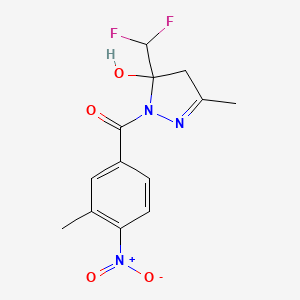![molecular formula C17H11Cl2N3O2S B4265735 N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4265735.png)
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide
描述
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system that is responsible for recognizing and responding to bacterial lipopolysaccharide (LPS), a component of the outer membrane of gram-negative bacteria. Inhibition of TLR4 signaling by TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.
作用机制
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide binds to an intracellular domain of TLR4 called the Toll/interleukin-1 receptor (TIR) domain, which is responsible for initiating downstream signaling pathways. By binding to the TIR domain, N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide prevents the recruitment of downstream signaling molecules, such as MyD88 and TRIF, which are required for activation of the inflammatory response.
Biochemical and Physiological Effects:
Inhibition of TLR4 signaling by N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1beta), and interleukin-6 (IL-6), in response to LPS stimulation. In vivo studies have shown that N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide can reduce systemic inflammation, prevent tissue damage, and improve survival in animal models of sepsis, acute lung injury, and inflammatory bowel disease.
实验室实验的优点和局限性
One advantage of using N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its specificity for TLR4 signaling. Unlike other inhibitors of inflammatory signaling pathways, N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide does not affect other Toll-like receptors or cytokine receptors. This specificity allows for more precise manipulation of TLR4 signaling in experimental systems. However, one limitation of using N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide is its potential for off-target effects. While N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to be specific for TLR4 signaling in vitro, it may have unintended effects in vivo or in other experimental systems.
未来方向
There are several potential future directions for research on N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the development of N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide analogs with improved pharmacokinetic properties, such as increased half-life or better oral bioavailability. Another area of interest is the investigation of N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide in other inflammatory and infectious diseases, such as rheumatoid arthritis, multiple sclerosis, or viral infections. Additionally, the use of N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide in combination with other anti-inflammatory or antimicrobial agents may have synergistic effects and could be explored in future studies.
科学研究应用
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide can inhibit TLR4 signaling in a variety of cell types, including macrophages, dendritic cells, and epithelial cells. In vivo studies have shown that N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide can protect against LPS-induced sepsis, acute lung injury, and inflammatory bowel disease in animal models.
属性
IUPAC Name |
N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2S/c1-8-15(9(2)24-22-8)16(23)21-17-12(6-20)13(7-25-17)11-4-3-10(18)5-14(11)19/h3-5,7H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXPKGYAPHNYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4265669.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4265670.png)
![methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4265681.png)
![diethyl 5-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4265685.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4265690.png)

![3-cyclopropyl-1-[(2,6-dichlorophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265702.png)
![3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265708.png)
![2-(3,4-dimethylphenyl)-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4265710.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4265720.png)
![2-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265754.png)
